molecular formula C9H11ClO4S2 B069331 Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate CAS No. 175201-99-7

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

Cat. No.: B069331
CAS No.: 175201-99-7
M. Wt: 282.8 g/mol
InChI Key: GSPZSQFFTHVUHB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a carboxylate ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a thiophene derivative followed by sulfonylation and esterification reactions. The reaction conditions often require the use of reagents such as thionyl chloride, isopropylsulfonyl chloride, and methanol under controlled temperature and pressure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring’s aromatic nature allows it to interact with biological macromolecules, potentially affecting enzymatic activity and cellular pathways .

Comparison with Similar Compounds

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 3-chlorothiophene-2-carboxylate: Lacks the isopropylsulfonyl group, resulting in different chemical properties and reactivity.

    Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate:

The presence of both chloro and isopropylsulfonyl groups in this compound makes it unique, providing a combination of reactivity and stability that can be advantageous in various applications.

Properties

IUPAC Name

methyl 3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPZSQFFTHVUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381047
Record name Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-99-7
Record name Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester
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